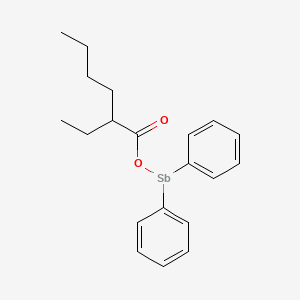
Diphenylantimony 2-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of [(2-Ethylhexanoyl)oxy]diphenylstibine typically involves the reaction of diphenylstibine with 2-ethylhexanoic acid. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
[(2-Ethylhexanoyl)oxy]diphenylstibine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to form diphenylstibine and 2-ethylhexanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
[(2-Ethylhexanoyl)oxy]diphenylstibine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2-Ethylhexanoyl)oxy]diphenylstibine involves its interaction with molecular targets such as enzymes and receptors. The ester group allows it to form stable complexes with these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
[(2-Ethylhexanoyl)oxy]diphenylstibine can be compared with other similar compounds such as:
Diphenylstibine: Lacks the ester group, making it less reactive in certain chemical reactions.
Triphenylstibine: Contains an additional phenyl group, which alters its chemical properties and reactivity.
Antimony trioxide: A simpler antimony compound with different applications and properties.
The uniqueness of [(2-Ethylhexanoyl)oxy]diphenylstibine lies in its ester group, which provides additional reactivity and potential for forming stable complexes with various molecular targets .
属性
CAS 编号 |
5035-58-5 |
|---|---|
分子式 |
C20H25O2Sb |
分子量 |
419.2 g/mol |
IUPAC 名称 |
diphenylstibanyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2C6H5.Sb/c1-3-5-6-7(4-2)8(9)10;2*1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);2*1-5H;/q;;;+1/p-1 |
InChI 键 |
VDTQBQDVHSDDLY-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(CC)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


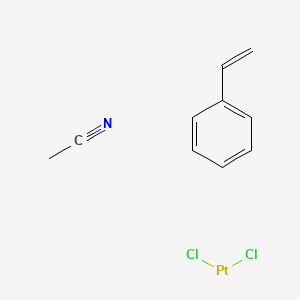

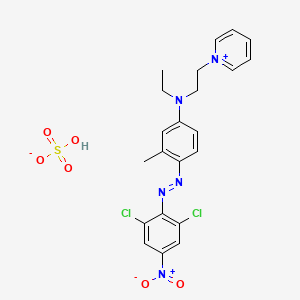
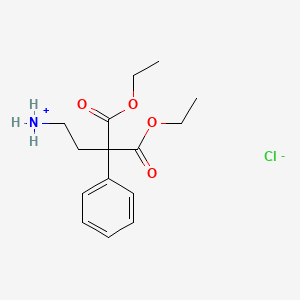
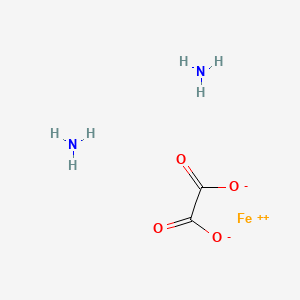
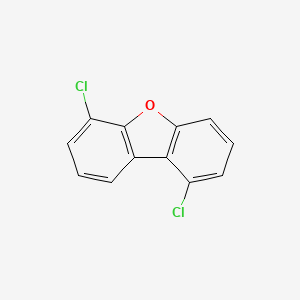


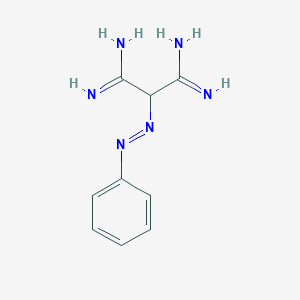
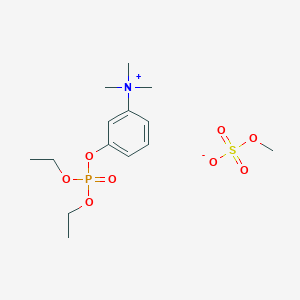


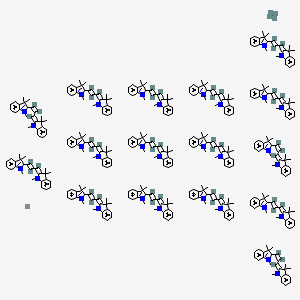
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
